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Compound of Interest

Compound Name: 2-Methoxyphenylacetone

Cat. No.: B1582958

An In-depth Technical Guide to 2-Methoxyphenylacetone: Discovery, Synthesis, and
Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-methoxyphenylacetone (2-
MPA), also known by its IUPAC name 1-(2-methoxyphenyl)propan-2-one. While the precise
moment of its discovery is not extensively documented, it emerged as a compound of interest
in organic chemistry during the mid-20th century.[1] This document details its physicochemical
properties, historical context, and established synthesis methodologies. A significant focus is
placed on its role as a versatile chemical intermediate in various fields, most notably in the
synthesis of pharmaceutical compounds and their analytical reference standards.[2][3] The
guide provides detailed, step-by-step experimental protocols, explains the chemical principles
behind these methods, and outlines the compound's reactivity profile. Furthermore, it
addresses critical safety, handling, and regulatory considerations relevant to laboratory and
research professionals.

Introduction and Historical Context

2-Methoxyphenylacetone (CAS No. 5211-62-1) is an aromatic ketone, structurally related to
phenylacetone (P2P), with a methoxy group substituted at the ortho position of the phenyl ring.
[3][4] This substitution significantly influences its chemical properties and reactivity compared to
its parent compound.
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While its initial synthesis is not attributed to a single discovery, reports of its preparation
appeared in chemical literature around the 1950s.[1] Its significance grew as chemists
recognized its utility as a precursor and building block in organic synthesis. It gained attention
as a key intermediate for synthesizing more complex molecules, particularly in the development
of potential pharmaceuticals like chiral amines and [3-adrenergic antagonists.[1] Today, it is
primarily recognized in the scientific community as an analytical reference standard and a
precursor for the synthesis of substituted phenethylamines, making it a valuable tool for
research and forensic applications.[2][3]

Physicochemical and Spectroscopic Properties

Accurate characterization of 2-methoxyphenylacetone is fundamental for its use in synthesis
and analysis. Its physical and chemical properties are well-documented across various
chemical databases.

Table 1: Physicochemical Properties of 2-
Methoxyphenylacetone
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Property Value Source(s)
1-(2-methoxyphenyl)propan-2-
IUPAC Name ( yphenyDprop [4]
one
o-Methoxyphenylacetone, 2-
Synonyms [3]
Methoxybenzyl methyl ketone
CAS Number 5211-62-1 [31[4]1[5]
Molecular Formula C10H1202 [3B1141[5]
Molecular Weight 164.20 g/mol [1][4]
Colorless to light orange/yellow
Appearance o [5]
liquid
Boiling Point 127-130 °C @ 10-14 mmHg [2]
Density ~1.054 g/mL at 25 °C [2][5]

Refractive Index (n2°/D)

~1.525

[2][5]

Solubility

Soluble in organic solvents like

methyl acetate (50 mg/ml)

[3]

For unambiguous identification, spectroscopic analysis is essential. Techniques such as

Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)

provide a unique fingerprint for the molecule. The National Institute of Standards and

Technology (NIST) and PubChem databases hold reference spectra for 2-

methoxyphenylacetone, which are critical for confirming its identity and purity after synthesis.

[4]16]

Synthesis Methodologies

Several synthetic routes to 2-methoxyphenylacetone have been developed, leveraging

classic organic reactions. The choice of method often depends on the availability of starting

materials, desired scale, and laboratory capabilities. Key strategies include the Henry

(nitroaldol) reaction followed by reduction, and the Friedel-Crafts acylation of anisole.[1][7]
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Detailed Protocol: Synthesis from o-
Methoxybenzaldehyde

This widely cited two-step method, adapted from procedures in Organic Syntheses, is reliable
and demonstrates fundamental organic transformations.[7] It first involves a base-catalyzed
condensation of o-methoxybenzaldehyde with nitroethane (a Henry reaction) to form an
intermediate, 1-(2-methoxyphenyl)-2-nitropropene. This intermediate is then reduced to yield

the target ketone.

4 Step 1: Henry Condensation A

0-Methoxybenzaldehyde + Base Catalyst
Nitroethane (e.g., n-Butylamine)

Condensation Catalyzes

(1-(2-methoxyphenyl)-

2-nitropropene
k (Intermediate) J

Step 2: Reduction A

1-(2-methoxyphenyl)- Reducing Agent
2-nitropropene (e.g., Iron Powder in Acid)

Reduction Effects

2-Methoxyphenylacetone
E (Final Product)

J

Click to download full resolution via product page
Caption: Workflow for the synthesis of 2-MPA from o-methoxybenzaldehyde.

Experimental Protocol:

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://orgsyn.org/demo.aspx?prep=CV4P0573
https://www.benchchem.com/product/b1582958?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step 1: Synthesis of 1-(2-methoxyphenyl)-2-nitropropene
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

Reagents: To the flask, add o-methoxybenzaldehyde (1.0 eq), nitroethane (1.1 eq), and a
basic catalyst such as n-butylamine (0.1 eq) in a suitable solvent like toluene.

Reaction: Heat the mixture to reflux using a heating mantle. The reaction progress can be
monitored by observing the formation of water, which can be removed using a Dean-Stark
apparatus. Reflux for 4-6 hours or until the starting aldehyde is consumed (monitored by
TLC).

Workup: After cooling to room temperature, wash the reaction mixture with dilute
hydrochloric acid to remove the amine catalyst, followed by a wash with water and brine. Dry
the organic layer over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. The resulting crude nitroolefin can
be purified by recrystallization from ethanol or petroleum ether to yield the solid intermediate.

[7]

Scientist's Note (Causality): The Henry reaction is a base-catalyzed carbon-carbon bond
formation. The base (n-butylamine) deprotonates the a-carbon of nitroethane, creating a
nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of o-
methoxybenzaldehyde. The subsequent dehydration of the resulting nitro-aldol adduct is driven
by the formation of a conjugated system, yielding the stable nitropropene derivative.

Step 2: Reduction to 2-Methoxyphenylacetone

e Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel,
and a mechanical stirrer.

» Reagents: Place the 1-(2-methoxyphenyl)-2-nitropropene intermediate from Step 1 in the
flask. Add powdered iron (Fe) and a small amount of ferric chloride (FeCls) in a solvent
mixture of toluene and water.[7]

o Reaction: Vigorously stir the suspension and heat it to approximately 75-80 °C. Add
concentrated hydrochloric acid dropwise via the dropping funnel over 2 hours. Maintain
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heating and stirring for an additional 30-60 minutes after the addition is complete.

o Workup: Cool the reaction mixture and filter to remove the iron sludge. Separate the organic
(toluene) layer. Wash the organic layer with water and then with a sodium bisulfite solution to
remove any unreacted aldehyde. Finally, wash with water again.

 Purification: Dry the toluene layer over anhydrous magnesium sulfate. Remove the solvent
by rotary evaporation. The crude 2-methoxyphenylacetone can be purified by vacuum
distillation, collecting the fraction boiling at 128-130 °C / 14 mmHg to yield a colorless to pale
orange liquid.[7]

Scientist's Note (Causality): This reduction is a variation of the Béchamp reduction. The iron
metal acts as the reducing agent in an acidic medium. The acid protonates the nitro group,
making it more susceptible to reduction by the iron. The reaction proceeds through a series of
intermediates, ultimately hydrolyzing to the corresponding ketone (2-MPA) in a process
mechanistically similar to a Nef reaction. Ferric chloride is often added to etch the surface of
the iron powder, increasing its reactivity.

Chemical Reactivity and Key Applications

2-Methoxyphenylacetone's utility stems from its versatile chemical nature, featuring an
electrophilic carbonyl group and an electron-rich aromatic ring. This allows it to serve as a
synthon in a variety of chemical transformations.[1]

o Carbonyl Reactivity: The ketone functional group is the primary site of reactivity. It can
undergo nucleophilic addition, condensation reactions with amines to form imines (which can
be further reduced in reductive amination), and reduction to the corresponding secondary
alcohol, 1-(2-methoxyphenyl)propan-2-ol.[1]

o Pharmaceutical & Forensic Applications: Its most prominent role is as a precursor in the
synthesis of ring-substituted amphetamines and related compounds.[3] These synthesized
molecules serve as crucial analytical reference standards for forensic laboratories to identify
illicit substances. It has also been explored as an intermediate for -adrenergic antagonists
and as a potential scaffold for developing Positron Emission Tomography (PET) imaging
agents for the brain.[1]
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e Fragrance Industry: Like its isomer 4-methoxyphenylacetone, its aromatic properties make it
a candidate for use in the formulation of fragrances for perfumes and cosmetics.[1][8]

2-Methoxyphenylacetone

Precursor Ingredient

ey Application Areas

Pharmaceutical Synthesis Forensic Standards PET Imaging Agents

(e.g., B-antagonists) (Amphetamine Analogues) ((RESEE () PREETEITES & PR

Click to download full resolution via product page

Caption: Logical relationship between 2-MPA and its primary applications.

Safety, Handling, and Regulatory Status
Toxicological Profile and Hazards

While comprehensive toxicological data is limited, 2-methoxyphenylacetone is classified
under the Globally Harmonized System (GHS) with specific hazard warnings.[5] Standard
laboratory precautions are mandatory when handling this compound.

Table 2: GHS Hazard Information

Hazard Class Code Statement

Acute Toxicity, Oral H302 Harmful if swallowed

Skin Corrosion/Irritation H315 Causes skin irritation

Serious Eye Damage/Irritation H319 Causes serious eye irritation
Specific Target Organ Toxicity H335 May cause respiratory irritation

(Source: GHS information provided by suppliers such as Sigma-Aldrich)
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Recommended Handling Procedures

e Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of vapors.[5]

o Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical
safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
substances like strong oxidizing agents.[5]

o Spills: For small spills, absorb with an inert material and place in a suitable container for
chemical waste disposal.[5]

Regulatory Context

2-Methoxyphenylacetone is not as stringently regulated as its parent compound,
phenylacetone (P2P), which is a DEA List | chemical in the United States and a Schedule Il
controlled substance due to its direct use in the illicit manufacture of methamphetamine.[9]
However, due to its structural similarity and its documented use as a precursor for creating
research-grade amphetamine analogues, 2-MPA is typically sold with restrictions.[3] Suppliers
market it as an analytical reference standard intended exclusively for research and forensic
applications, explicitly stating it is not for human or veterinary use.[2][3]

Conclusion

2-Methoxyphenylacetone is a functionally significant organic compound with a history rooted
in mid-20th-century synthetic chemistry. Its value lies not in end-product applications but in its
role as a versatile and crucial intermediate. For researchers in medicinal chemistry, organic
synthesis, and forensic science, a thorough understanding of its properties, synthesis, and
reactivity is essential. The methodologies for its preparation are illustrative of fundamental
organic reactions, and its applications underscore the importance of such building blocks in the
development of complex, high-value molecules for both scientific research and pharmaceutical
development. Adherence to strict safety protocols is paramount in handling this compound,
ensuring its potential can be harnessed responsibly in a research environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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